molecular formula C11H9BrF3N3O2 B2607276 5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1448035-65-1

5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2607276
CAS No.: 1448035-65-1
M. Wt: 352.111
InChI Key: NIVQYZNRSDRLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group, which is further linked to a pyrazole ring bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromofuran-2-carboxylic acid, 3-(trifluoromethyl)-1H-pyrazole, and ethylenediamine.

    Step 1 - Formation of Intermediate: The carboxylic acid group of 5-bromofuran-2-carboxylic acid is first activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This forms an active ester intermediate.

    Step 2 - Amide Bond Formation: The active ester intermediate is then reacted with ethylenediamine to form the corresponding amide.

    Step 3 - Pyrazole Attachment: Finally, the amide is coupled with 3-(trifluoromethyl)-1H-pyrazole using a suitable coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Introduction of azide or thiol groups.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Hydrolysis: Formation of 5-bromofuran-2-carboxylic acid and 3-(trifluoromethyl)-1H-pyrazole-1-yl)ethylamine.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the pyrazole ring, which is known to interact with various biological targets.

    Receptor Binding: The trifluoromethyl group can enhance binding affinity to certain receptors.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole ring can form hydrogen bonds and π-π interactions with enzyme active sites or receptor binding pockets. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity. The furan ring can participate in π-stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and metabolic stability.

    5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: Substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.

    5-bromo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: The absence of the trifluoromethyl group may affect its pharmacokinetic properties.

Uniqueness

The presence of the trifluoromethyl group in 5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide enhances its lipophilicity, metabolic stability, and binding affinity, making it a unique and potentially more effective compound compared to its analogs.

Properties

IUPAC Name

5-bromo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3N3O2/c12-9-2-1-7(20-9)10(19)16-4-6-18-5-3-8(17-18)11(13,14)15/h1-3,5H,4,6H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVQYZNRSDRLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.